

# 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a pharmacophore

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## Compound of Interest

Compound Name: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

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An In-depth Technical Guide to the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Pharmacophore

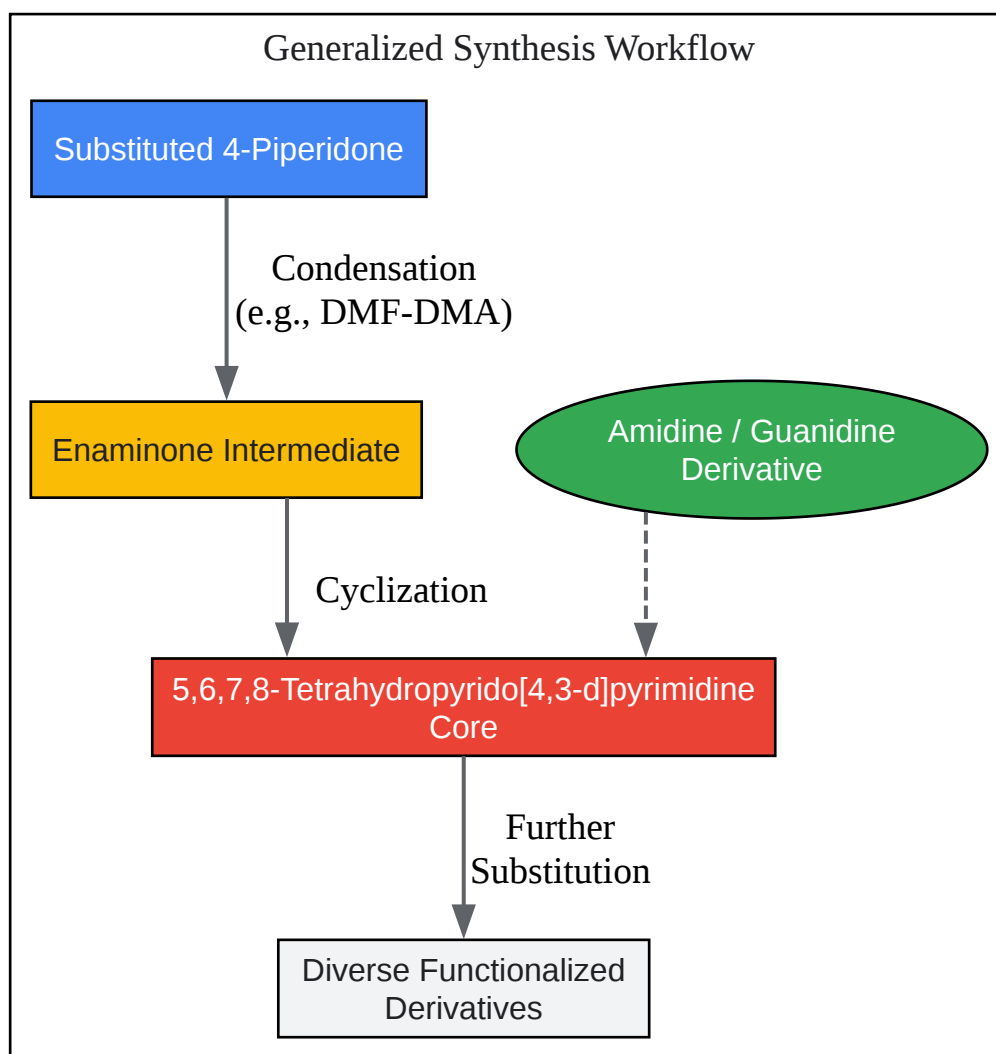
## Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1] This bicyclic system, which features a pyrimidine ring fused to a partially saturated pyridine ring, serves as a versatile pharmacophore for designing small molecule inhibitors targeting a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in pathological signaling.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, aimed at researchers and professionals in drug discovery and development.

## General Synthesis Strategies

The construction of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the initial construction of a substituted piperidone ring, followed by cyclization to form the fused pyrimidine ring.

A representative synthetic pathway begins with a protected 4-piperidone derivative.[3] This starting material undergoes a condensation reaction, for example, with dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. Subsequent ring closure with a suitable binucleophile, such as S-methylisothiourrea or guanidine derivatives, in the presence of a base, yields the desired tetrahydropyrido[4,3-d]pyrimidine core.[3] Further functionalization at various positions on both the pyridine and pyrimidine rings allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]



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**Caption:** Generalized workflow for the synthesis of the core scaffold.

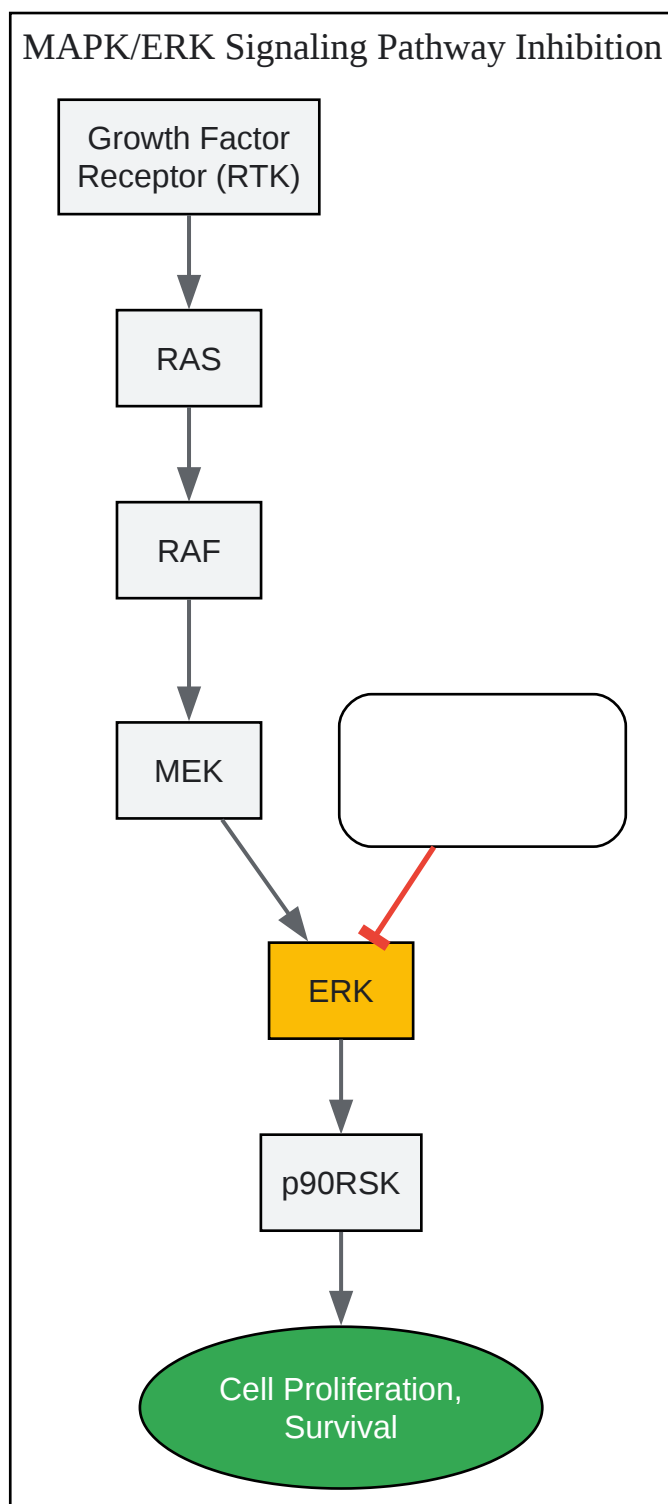
# Pharmacological Activities and Structure-Activity Relationships (SAR)

The versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold is demonstrated by its ability to target a broad range of proteins implicated in various diseases, most notably cancer.

## Kinase Inhibition

Kinases are a major class of drug targets, and this scaffold has proven highly effective in generating potent and selective kinase inhibitors.

- Phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ): Chemical optimization of this scaffold led to the identification of potent and highly selective PI3K $\delta$  inhibitors.[5] Compound 11f emerged as an orally available inhibitor with desirable drug-like properties and demonstrated efficacy in an in vivo antibody production model, suggesting its potential for treating autoimmune diseases and certain cancers.[5]
- Extracellular signal-regulated kinase 2 (ERK2): Derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been developed as potent and selective inhibitors of ERK2, a key component of the MAPK/ERK signaling pathway.[1][6] These compounds effectively reduce the levels of phosphorylated RSK (p-RSK) in cell-based assays and tumor xenografts, indicating successful target engagement in a cellular context.[6]
- Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines bearing a substituted phenyl sulfonamide moiety were synthesized and found to be potent and highly selective CaMKII inhibitors.[7] Notably, compound 8p was 25-fold more active than the known inhibitor KN-93 and displayed over 100-fold selectivity for CaMKII against a panel of other kinases.[7] Kinetic analysis revealed a calmodulin non-competitive mechanism of inhibition.[7]
- Axl Receptor Tyrosine Kinase: Novel derivatives of the isomeric 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold were identified as potent and selective inhibitors of Axl, a member of the TAM family of receptor tyrosine kinases.[8] The lead compound, ER-001259851-000, showed a promising pharmacokinetic profile in mice, highlighting its potential for cancer therapy.[8]



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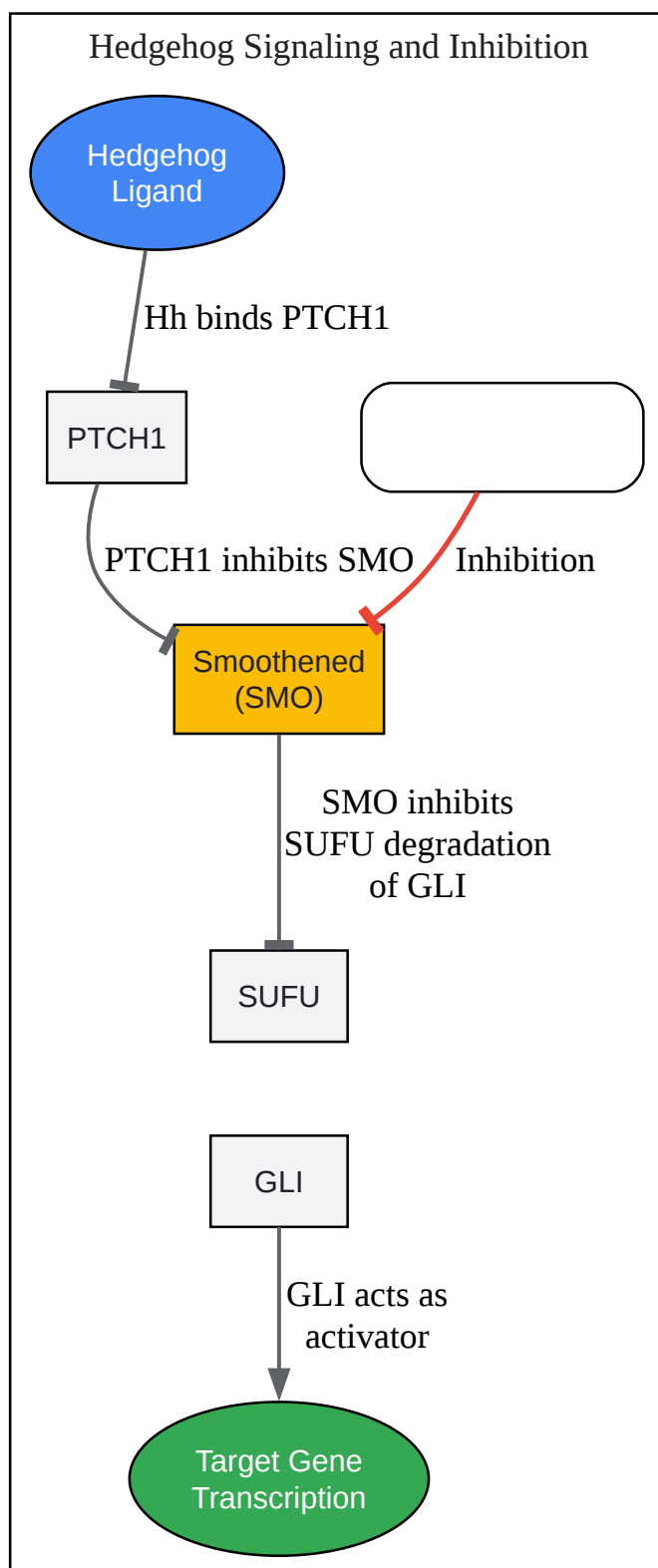
**Caption:** Inhibition of the MAPK/ERK signaling cascade by scaffold derivatives.

Compound Class	Target	Key Compound(s)	Potency (IC <sub>50</sub> )	Cell Line / Assay	Citation
Phenyl Sulfonamides	CaMKII	8p	25-fold > KN-93	Enzymatic Assay	<a href="#">[7]</a>
Tetrahydropyrido[3,4-d]pyrimidines	Axl	ER-001259851-000	Potent & Selective	Enzymatic Assay	<a href="#">[8]</a>
Optimized THPPs	PI3Kδ	11f	Potent & Selective	Cellular & In Vivo Assays	<a href="#">[5]</a>

## Hedgehog (Hh) Pathway Inhibition

The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma.[\[3\]](#)[\[9\]](#) The GPCR-like protein Smoothened (Smo) is a key transducer in this pathway.

- Smoothened (Smo) Antagonists: Through a scaffold hopping strategy, a series of tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as potent Smo antagonists.[\[3\]](#)[\[10\]](#) Compound 24 was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[\[3\]](#)[\[9\]](#) This compound also exhibited superior physicochemical properties, including higher aqueous solubility, leading to linear and favorable pharmacokinetic profiles, including a 72% oral bioavailability in dogs.[\[3\]](#)[\[10\]](#) In preclinical models, compound 24 led to significant tumor regression in a medulloblastoma-derived xenograft model.[\[9\]](#)[\[10\]](#)



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**Caption:** Inhibition of the Hedgehog pathway via Smothered antagonism.

Compound	Target	Potency vs. Vismodegib	Key Advantages	Citation
24	Smoothened (Smo)	3-fold more potent	Improved solubility, linear PK, 72% oral bioavailability (dog)	[3][9][10]

## KRAS-G12D Inhibition

Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. The G12D mutation is one of the most common.

- Allosteric KRAS-G12D Inhibitors: The tetrahydropyrido[3,4-d]pyrimidine core has been utilized to design novel inhibitors targeting the KRAS-G12D mutant protein.[11][12] Structure-based design led to compounds with potent activity. Compound 10c showed selective anti-proliferative activity in KRAS-G12D mutant pancreatic cancer cells (Panc1) with an IC<sub>50</sub> of 1.40 μM.[11][12] Another analog, 10k, demonstrated potent enzymatic inhibition with an IC<sub>50</sub> of 0.009 μM.[11][12] More recent work based on the structure of another inhibitor, MRTX1133, led to pyrido[4,3-d]pyrimidine analogues with IC<sub>50</sub> values as low as 0.48 nM in biochemical assays and potent anti-tumor efficacy in xenograft models.[13]

Compound	Target	Potency (IC <sub>50</sub> )	Cell Line / Assay	Citation
10c	KRAS-G12D	1.40 μM	Panc1 (antiproliferative)	[11][12]
10k	KRAS-G12D	0.009 μM	Enzymatic Assay	[11][12]
22, 28, 31	KRAS-G12D	0.48 - 1.21 nM	RBD-GTP-KRAS Binding	[13]

## Other Targets

The scaffold's utility extends to other important biological targets:

- **GnRH Receptor Antagonists:** Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones were identified as a new class of small molecule antagonists for the human gonadotropin-releasing hormone (GnRH) receptor.<sup>[14]</sup> Through an array-based synthesis and optimization approach, researchers successfully developed compounds with binding affinities below 10 nM.<sup>[14]</sup>
- **Dihydrofolate Reductase (DHFR) Inhibitors:** Certain derivatives, particularly 2,4-diamino substituted analogues, have shown significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis.<sup>[1]</sup> This activity makes them potential antifolate agents against microorganisms like *Pneumocystis carinii* and *Toxoplasma gondii*.<sup>[1]</sup>
- **Topoisomerase II (TopoII) Inhibitors:** Expanding on a related tetrahydroquinazoline scaffold, researchers developed tetrahydropyrido[4,3-d]pyrimidine analogs as novel human topoisomerase II inhibitors.<sup>[15]</sup> Compound 24 (ARN21929) showed promising in vitro potency (IC<sub>50</sub> of 4.5 μM), excellent solubility, and good metabolic stability, marking it as a promising starting point for novel anticancer drugs.<sup>[15]</sup>

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for the synthesis and evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives, based on published literature.

### Synthesis of a Smoothened Antagonist Intermediate (Compound 7a-k from<sup>[3]</sup>)

- **Step 1: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Sulfone (6):**
  - A solution of N-Boc-4-piperidone (piperidone 4) is refluxed with DMF-DMA.
  - The resulting intermediate is treated with S-methylisothiurea sulfate and sodium acetate to yield the tetrahydropyrido[4,3-d]pyrimidine core (5).
  - Intermediate 5 is then oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding sulfone (6).
- **Step 2: Nucleophilic Substitution:**



- Intermediate 6 is dissolved in a suitable solvent (e.g., DMF).
- The appropriate amine is added to the solution.
- The reaction mixture is heated to facilitate the substitution reaction, yielding the Boc-protected amine intermediates (7a-k).
- Step 3: Deprotection:
  - The Boc-protected intermediates (7a-k) are treated with hydrochloric acid (HCl) in a solvent like dioxane or methanol to remove the Boc protecting group, affording the final amine intermediates (8a-k) as HCl salts.<sup>[3]</sup>

## Biological Assay: KRAS-G12D Antiproliferative Activity (CCK-8 Assay)

This protocol is based on the methodology described for evaluating KRAS-G12D inhibitors.<sup>[12]</sup>

- Cell Seeding: Cancer cell lines (e.g., Panc1 for KRAS-G12D, A549 for wild-type) are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.
- Viability Assessment: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
- Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C.
- Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.<sup>[12]</sup>

## Conclusion

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has unequivocally established its value as a versatile and potent pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries, while its structural features enable high-affinity interactions with a wide range of biological targets. Derivatives have shown significant promise as inhibitors of kinases (PI3K $\delta$ , ERK2, CaMKII), antagonists of GPCRs (Smo, GnRH), and inhibitors of other critical enzymes (DHFR, KRAS-G12D, TopoII). The successful development of compounds with excellent preclinical potency, selectivity, and pharmacokinetic profiles underscores the immense potential of this core structure for generating next-generation therapeutics for cancer, autoimmune disorders, and other diseases. Further exploration of its chemical space is highly warranted and will likely yield additional novel and effective drug candidates.

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